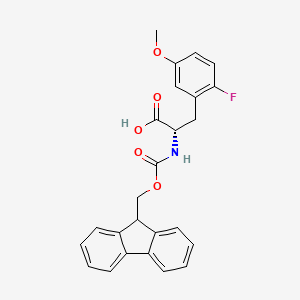

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-5-methoxyphenyl)propanoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-5-methoxyphenyl)propanoic acid is a fluorinated, Fmoc-protected amino acid derivative. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a temporary protecting group for the amine functionality, commonly employed in solid-phase peptide synthesis (SPPS) . The aromatic side chain contains a 2-fluoro-5-methoxyphenyl moiety, which introduces steric and electronic effects critical for modulating solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-5-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO5/c1-31-16-10-11-22(26)15(12-16)13-23(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIIIMQSHCZSLC-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)F)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-5-methoxyphenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The process often includes the protection of functional groups, formation of key intermediates, and final deprotection steps. Common synthetic routes may involve:

Protection of Amino Group: The amino group is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride under basic conditions to form the fluorenylmethyloxycarbonyl (Fmoc) derivative.

Formation of Propanoic Acid Derivative: The protected amino acid is then coupled with a 2-fluoro-5-methoxyphenyl derivative using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-5-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-5-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The substituents on the phenyl ring significantly alter physicochemical and biological properties. Below is a comparison with analogs:

Key Observations :

- Electron-withdrawing groups (e.g., fluorine) enhance stability against oxidation but reduce nucleophilicity.

- Bulky substituents (e.g., iodine, methoxy) increase steric hindrance, affecting binding to biological targets .

- Heteroaromatic systems (e.g., thiophene) introduce unique electronic profiles for targeting specific enzymes .

Analytical Data:

- Purity: High-performance liquid chromatography (HPLC) purity ≥95% is typical, as seen in (S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid (99.76% by HPLC) .

- Spectroscopy: ¹H/¹³C NMR and mass spectrometry confirm structural integrity. For example, (S)-2-((Fmoc)amino)-3-(5-bromoindol-3-yl)propanoic acid (MW 505.36) showed consistent NMR data .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-5-methoxyphenyl)propanoic acid, commonly referred to as a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid, is a compound of significant interest in medicinal chemistry and biochemistry. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis.

- Propanoic acid backbone , which contributes to its biological activity.

- Fluoro and methoxy substituents on the aromatic ring, enhancing its pharmacological properties.

The molecular formula is , with a molecular weight of 479.54 g/mol.

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-5-methoxyphenyl)propanoic acid can be attributed to its role as a building block in peptide synthesis. The mechanism of action primarily involves:

- Interaction with Biological Targets : The compound can interact with various proteins and enzymes, potentially acting as an inhibitor or modulator of specific biochemical pathways. For instance, derivatives have been shown to inhibit kinase activities, impacting cell signaling processes .

- Antimicrobial Activity : Research indicates that fluorenone derivatives exhibit antimicrobial properties against several bacterial strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli. These findings suggest the potential for developing new antibiotics based on this compound .

- Anticancer Properties : Some studies report that compounds similar to this Fmoc-protected amino acid demonstrate antiproliferative effects against cancer cell lines, likely through mechanisms involving topoisomerase inhibition .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of fluorenone derivatives, several compounds were synthesized and tested against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the fluorenone structure significantly influenced their inhibitory concentrations. Notably, compounds with longer hydrocarbon chains exhibited enhanced diffusion into bacterial cells, leading to improved antimicrobial activity .

Case Study: Anticancer Potential

Another investigation focused on the antiproliferative effects of fluorenone derivatives on human cancer cell lines. The study revealed that specific structural modifications increased cytotoxicity, suggesting that the fluorenone fragment could serve as a promising pharmacophore for designing novel anticancer agents .

Applications in Drug Development

The unique structural characteristics of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-5-methoxyphenyl)propanoic acid make it an attractive candidate for various applications:

- Peptide Synthesis : Its Fmoc protection allows for efficient coupling in peptide synthesis, facilitating the development of biologically active peptides.

- Drug Design : The compound's ability to interact with multiple biological targets positions it as a valuable scaffold for drug development aimed at treating infections or cancer.

- Material Science : Beyond biological applications, its derivatives are being explored for use in high-performance materials and optoelectronic devices due to their unique chemical properties.

Q & A

Q. What is the role of the Fmoc group in the synthesis of this compound, and how is it removed under laboratory conditions?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). It is stable under acidic conditions but cleaved under basic conditions (e.g., 20% piperidine in DMF) via β-elimination, preserving acid-labile side chains . This selective deprotection allows sequential coupling of amino acids. Methodologically, the Fmoc group’s removal should be monitored via UV absorbance at 301 nm to confirm completion .

Q. What are the critical safety protocols for handling this compound in academic laboratories?

Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .

- Storage: Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

- Waste Disposal: Collect residues in halogen-resistant containers for incineration by certified facilities .

Q. How is this compound typically characterized post-synthesis to confirm structural integrity?

Standard analytical methods include:

- NMR Spectroscopy: H and C NMR to verify stereochemistry and substitution patterns (e.g., fluorine coupling in F NMR) .

- Mass Spectrometry: MALDI-TOF or ESI-MS to confirm molecular weight .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies minimize racemization during coupling reactions involving this Fmoc-protected amino acid?

Racemization can occur during activation of the carboxylic acid group. Mitigation strategies include:

Q. How does the electron-withdrawing fluoro substituent on the phenyl ring influence the compound’s reactivity in peptide coupling?

The 2-fluoro-5-methoxyphenyl group enhances electrophilicity at the carbonyl carbon, accelerating amide bond formation. However, steric hindrance from the ortho-fluoro group may reduce coupling efficiency. Computational modeling (DFT) or Hammett σ values can predict activation energies for optimization . Experimentally, coupling yields can be improved using microwave-assisted synthesis (50°C, 10 min) .

Q. What are the stability challenges of this compound under long-term storage, and how are they addressed?

Degradation pathways include:

- Hydrolysis: The Fmoc group is sensitive to prolonged exposure to moisture, leading to premature deprotection. Stabilize by storing under argon with desiccants .

- Photodegradation: The fluorenyl moiety absorbs UV light, causing decomposition. Use amber vials and avoid direct light .

- Thermal Instability: Above 25°C, the compound may undergo retro-aldol reactions. Stability studies via TGA/DSC are recommended for batch-specific storage guidelines .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Discrepancies in IC values or binding affinities often arise from assay conditions (e.g., buffer pH, temperature). Methodological steps include:

- Standardization: Re-test compounds under uniform conditions (e.g., 37°C, pH 7.4 PBS) .

- Control Experiments: Use a reference inhibitor (e.g., leupeptin for protease assays) to validate assay reproducibility .

- Structural Confirmation: Re-analyze disputed batches via X-ray crystallography to rule out polymorphic variations .

Methodological Tables

Table 1. Key Reaction Parameters for Coupling Reactions

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Temperature | 0–4°C (racemization-sensitive) | |

| Solvent | DMF or DCM | |

| Coupling Agent | HOBt/DIC | |

| Deprotection Reagent | 20% piperidine in DMF | |

| Reaction Time | 2–4 hours |

Table 2. Analytical Standards for Purity Assessment

| Method | Target Purity | Critical Parameters |

|---|---|---|

| Reverse-phase HPLC | >95% | C18 column, 0.1% TFA buffer |

| Chiral HPLC | >99% ee | Crownpak CR-I, 1.0 mL/min |

| MALDI-TOF MS | Exact mass | α-cyano-4-hydroxycinnamic acid matrix |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.